molecular formula C15H9BrCl2N2O B1526298 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203419-34-4

6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No. B1526298
M. Wt: 384.1 g/mol
InChI Key: CALWOZDMTDAGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride” is a chemical compound that is used for pharmaceutical testing . It is not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Luminescent Properties

Cyclometalated complexes derived from similar bromophenylpyridine structures have been synthesized, exhibiting notable luminescent properties with emission peaks ranging from 390-543 nm under UV irradiation. These complexes have been applied in coupling reactions, showcasing their utility in chemical synthesis processes (Chen Xu et al., 2014).

Anticorrosion Properties

Quaternary ammonium chlorides with alkylthiomethyl radicals, akin to the structural motif of bromo pyridinium compounds, demonstrate significant anticorrosion properties. This highlights the potential application of similar compounds in protecting metals against corrosion, especially in acidic environments (J. Pernak, 1984).

Catalytic Applications

Sulfonic acid functionalized pyridinium chloride has been synthesized and applied as an efficient catalyst for the preparation of hexahydroquinolines via a one-pot multi-component condensation reaction. This underscores the catalytic versatility of pyridinium chloride derivatives in facilitating organic transformations (A. R. Moosavi‐Zare & Hadis Afshar-Hezarkhani, 2020).

Photoluminescent Coordination Polymers

The use of organic ligands with extended coordination capabilities, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has led to the formation of copper(II) coordination polymers showing photoluminescent properties. This application highlights the potential of incorporating pyridine and quinoline derivatives in the design of new photoluminescent materials (Kamil Twaróg et al., 2020).

Fluorescence Derivatization for HPLC

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), showcasing the analytical application of quinoline derivatives in enhancing detection sensitivity (Tomohiko Yoshida et al., 1992).

properties

IUPAC Name

6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXATWKBLAYJTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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